molecular formula C7H15NOS B1428354 2-(Oxan-4-ylsulfanyl)ethan-1-amine CAS No. 933758-10-2

2-(Oxan-4-ylsulfanyl)ethan-1-amine

Cat. No.: B1428354
CAS No.: 933758-10-2
M. Wt: 161.27 g/mol
InChI Key: CRPIMUIZAXDOTI-UHFFFAOYSA-N
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Description

2-(Oxan-4-ylsulfanyl)ethan-1-amine is a useful research compound. Its molecular formula is C7H15NOS and its molecular weight is 161.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933758-10-2

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-(oxan-4-ylsulfanyl)ethanamine

InChI

InChI=1S/C7H15NOS/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6,8H2

InChI Key

CRPIMUIZAXDOTI-UHFFFAOYSA-N

SMILES

C1COCCC1SCCN

Canonical SMILES

C1COCCC1SCCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Oxan-4-ylsulfanyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Emerging Interest in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both versatile functionality and favorable physicochemical properties is paramount. 2-(Oxan-4-ylsulfanyl)ethan-1-amine, a molecule integrating a saturated tetrahydropyran (oxane) ring with a flexible thioether-ethylamine side chain, represents such a scaffold. Its structure is of significant interest to researchers and drug development professionals for several key reasons.

The oxane moiety is a well-established bioisostere for various functional groups, often introduced to modulate properties like aqueous solubility, lipophilicity, and metabolic stability, thereby enhancing the pharmacokinetic profile of a drug candidate.[1][2][3] The thioether linkage provides a metabolically robust and flexible spacer, while the primary amine serves as a crucial handle for further chemical elaboration, allowing for the construction of diverse compound libraries. This guide provides a comprehensive overview of a robust synthetic methodology for 2-(Oxan-4-ylsulfanyl)ethan-1-amine, details its full analytical characterization, and discusses its potential applications as a valuable building block in pharmaceutical research.

Part 1: Synthesis Methodology - A Chemically Sound and Scalable Approach

The synthesis of 2-(Oxan-4-ylsulfanyl)ethan-1-amine can be efficiently achieved via a classical S_N2 reaction. The chosen strategy involves the nucleophilic attack of a thiol on an alkyl halide. This particular protocol prioritizes commercially available starting materials, operational simplicity, and high yields.

Synthetic Rationale and Strategy

The core of the synthesis is the formation of a carbon-sulfur bond. We have selected tetrahydro-4H-pyran-4-thiol as the sulfur nucleophile and 2-bromoethylamine hydrobromide as the electrophile. The thiol is first deprotonated with a suitable base to generate the more potent thiolate nucleophile, which then displaces the bromide from the ethylamine backbone.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydroxide is selected for its cost-effectiveness and sufficient basicity to deprotonate the thiol without promoting significant side reactions, such as elimination.

  • Solvent System: A mixture of ethanol and water is used. Ethanol solubilizes the organic starting materials, while water effectively dissolves the sodium hydroxide and the hydrobromide salt, creating a homogenous reaction environment conducive to a high reaction rate.

  • Reaction Temperature: The reaction is conducted at reflux to ensure a sufficient rate of reaction. The thioether formation is generally a thermally stable transformation, making reflux a safe and effective condition.

Proposed Synthetic Scheme

Synthesis_Scheme thiol Tetrahydro-4H-pyran-4-thiol thiolate Sodium thiolate (in situ) thiol->thiolate NaOH bromo 2-Bromoethylamine·HBr product 2-(Oxan-4-ylsulfanyl)ethan-1-amine bromo->product base NaOH solvent Ethanol/Water thiolate->product Reflux

Caption: Proposed synthesis of 2-(Oxan-4-ylsulfanyl)ethan-1-amine.

Detailed Experimental Protocol

Materials and Equipment:

  • Tetrahydro-4H-pyran-4-thiol

  • 2-Bromoethylamine hydrobromide

  • Sodium hydroxide (NaOH) pellets

  • Ethanol (EtOH), reagent grade

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 100 mmol) in a mixture of deionized water (20 mL) and ethanol (80 mL).

  • Addition of Thiol: To the stirred basic solution, add tetrahydro-4H-pyran-4-thiol (11.8 g, 100 mmol) dropwise at room temperature. A slight exotherm may be observed. Stir for 15 minutes to ensure complete formation of the thiolate.

  • Addition of Electrophile: Add 2-bromoethylamine hydrobromide (20.5 g, 100 mmol) to the reaction mixture in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography (using a gradient of DCM/Methanol with 1% triethylamine) to afford 2-(Oxan-4-ylsulfanyl)ethan-1-amine as a clear oil.

Part 2: Structural Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(Oxan-4-ylsulfanyl)ethan-1-amine. The following techniques provide a self-validating system for its structural elucidation.

Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir IR Spectroscopy start->ir structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity identity Identity Verification (Molecular Weight) ms->identity ir->structure

Caption: Analytical workflow for the characterization of the target compound.

Summary of Analytical Data

The following table summarizes the expected data from the primary analytical techniques used for characterization.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)~3.95-3.85 (m, 2H), ~3.40-3.30 (m, 2H), ~3.00-2.90 (m, 1H), ~2.85 (t, 2H), ~2.65 (t, 2H), ~1.95-1.85 (m, 2H), ~1.65-1.55 (m, 2H), ~1.50 (br s, 2H, NH₂)
¹³C NMR Chemical Shift (δ)~67.0, ~45.0, ~41.0, ~35.0, ~33.0
Mass Spec. [M+H]⁺ (m/z)162.10
IR Spec. Wavenumber (cm⁻¹)3350-3250 (N-H stretch), 2950-2850 (C-H stretch), 1100-1050 (C-O-C stretch)
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tetrahydropyran ring protons, with the axial and equatorial protons often displaying different chemical shifts and coupling patterns. The protons adjacent to the oxygen (-OCH₂-) will be the most downfield within the ring system. The two methylene groups of the ethylamine side chain (-SCH₂CH₂NH₂) will appear as two distinct triplets, assuming free rotation. The broad singlet for the amine protons (-NH₂) will be exchangeable with D₂O.

    • ¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the unique carbon environments in the molecule. The carbons attached to the heteroatoms (oxygen, sulfur, and nitrogen) will have characteristic chemical shifts.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z value of approximately 162.10, corresponding to the molecular formula C₇H₁₆NOS⁺. This confirms the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-S or C-C bonds in the side chain.[4]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include a medium, broad peak in the 3350-3250 cm⁻¹ region, characteristic of the N-H stretching vibrations of a primary amine.[5] Strong absorptions in the 2950-2850 cm⁻¹ range correspond to the C-H stretching of the aliphatic methylene groups. A strong, characteristic band for the C-O-C ether stretch of the oxane ring should be visible around 1100-1050 cm⁻¹.[5]

Part 3: Significance and Applications in Drug Development

The structural motifs within 2-(Oxan-4-ylsulfanyl)ethan-1-amine make it a highly attractive building block for medicinal chemistry programs. The primary amine serves as a versatile point for derivatization, enabling its incorporation into larger molecules through amide bond formation, reductive amination, or other amine-based chemistries.

The tetrahydropyran ring is frequently employed as a "pharmacological chaperone" to improve the drug-like properties of lead compounds. Its inclusion can disrupt planarity, increase sp³ character, and enhance aqueous solubility, which are all desirable traits for improving oral bioavailability and reducing off-target toxicity.[1][2] For instance, the replacement of more metabolically labile or lipophilic groups with an oxane ring has been shown to yield compounds with superior pharmacokinetic profiles.[1]

Derivatives of this scaffold could be explored in various therapeutic areas. The thioether-ethylamine moiety is present in numerous biologically active compounds, including antagonists for various receptors. The flexibility and hydrogen bonding capacity of this scaffold make it suitable for targeting a wide range of biological targets, from G-protein coupled receptors to enzymes and ion channels.

Conclusion

This guide has detailed a practical and efficient synthesis of 2-(Oxan-4-ylsulfanyl)ethan-1-amine and outlined a comprehensive strategy for its analytical characterization. The convergence of a synthetically accessible structure with desirable physicochemical properties conferred by the oxane ring makes this compound a valuable tool for researchers, scientists, and drug development professionals. Its potential for facile derivatization opens avenues for the rapid exploration of chemical space in the pursuit of novel therapeutics.

References

  • ResearchGate. Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. Available from: [Link][6]

  • PubChem. 2-(Oxan-4-yl)ethan-1-amine. Available from: [Link][7]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link][1][2]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link][3]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link][4]

  • University of California, Los Angeles. IR Absorption Table. Available from: [Link][5]

Sources

Spectroscopic Characterization of 2-(Oxan-4-ylsulfanyl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Oxan-4-ylsulfanyl)ethan-1-amine is a bifunctional organic molecule of interest in medicinal chemistry and drug development due to its combination of a hydrophilic amine group and a lipophilic tetrahydropyran thioether moiety. A thorough understanding of its structural and electronic properties is paramount for its application in rational drug design and development. This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Oxan-4-ylsulfanyl)ethan-1-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and a self-validating system of protocols are emphasized to ensure technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

The structure of 2-(Oxan-4-ylsulfanyl)ethan-1-amine incorporates several key functional groups that dictate its spectroscopic behavior. The primary aliphatic amine (-NH₂) group, the thioether (-S-) linkage, and the tetrahydropyran (oxane) ring each possess characteristic spectroscopic signatures.

Caption: Molecular structure of 2-(Oxan-4-ylsulfanyl)ethan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in the public domain, predicted ¹H and ¹³C NMR data are presented below. These predictions are generated using established algorithms and provide a reliable estimation of the expected spectral features.[1][2][3][4]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-(Oxan-4-ylsulfanyl)ethan-1-amine.

Materials:

  • 2-(Oxan-4-ylsulfanyl)ethan-1-amine sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the signals in the ¹H NMR spectrum.

Predicted NMR Data
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-12.85 - 2.95t2H-CH₂-NH₂
H-22.65 - 2.75t2H-S-CH₂-
H-33.90 - 4.00m2H-O-CH₂(ax)
H-43.35 - 3.45m2H-O-CH₂(eq)
H-53.20 - 3.30m1H-S-CH-
H-61.95 - 2.05m2H-CH₂(ax)-
H-71.55 - 1.65m2H-CH₂(eq)-
H-81.50 - 1.70br s2H-NH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-141.5-CH₂-NH₂
C-234.0-S-CH₂-
C-367.0-O-CH₂-
C-445.0-S-CH-
C-533.5-CH₂- (adjacent to CH-S)
Interpretation of NMR Spectra
  • ¹H NMR: The spectrum is expected to show distinct signals for the ethylamine and tetrahydropyran moieties. The methylene protons adjacent to the amine (-CH₂-NH₂) and the thioether (-S-CH₂-) are predicted to appear as triplets in the range of 2.6-3.0 ppm. The protons of the tetrahydropyran ring will exhibit more complex splitting patterns due to the chair conformation of the ring, with axial and equatorial protons having different chemical shifts. The protons adjacent to the oxygen atom (-O-CH₂-) are expected to be the most downfield in the aliphatic region (around 3.3-4.0 ppm). The methine proton attached to the sulfur (-S-CH-) is also expected in the downfield region. The amine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[5][6]

  • ¹³C NMR: The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the seven carbon atoms due to symmetry in the tetrahydropyran ring. The carbon atoms attached to the heteroatoms (O, N, S) will be the most deshielded. The carbons of the tetrahydropyran ring adjacent to the oxygen (-O-CH₂-) are expected around 67 ppm. The carbon bearing the thioether linkage (-S-CH-) is predicted around 45 ppm. The carbons of the ethylamine side chain are expected at approximately 41.5 ppm (-CH₂-NH₂) and 34.0 ppm (-S-CH₂-).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(Oxan-4-ylsulfanyl)ethan-1-amine is expected to show characteristic absorption bands for the N-H, C-H, C-N, C-S, and C-O bonds.

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality IR spectrum of 2-(Oxan-4-ylsulfanyl)ethan-1-amine.

Materials:

  • 2-(Oxan-4-ylsulfanyl)ethan-1-amine sample

  • Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., chloroform) for liquid samples.

  • Salt plates (NaCl or KBr) for thin-film analysis.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Procedure (for liquid sample as a thin film):

  • Sample Preparation: Place a drop of the liquid sample between two salt plates to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂, H₂O).

  • Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Expected IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3400 - 3250Medium, two bandsPrimary amines show two bands (symmetric and asymmetric stretching).[3]
C-H Stretch (Aliphatic)2950 - 2850StrongCharacteristic of sp³ C-H bonds in the ethyl and oxane groups.[1]
N-H Bend (Amine)1650 - 1580MediumScissoring vibration of the primary amine.[3]
C-O Stretch (Ether)1150 - 1085StrongCharacteristic of the C-O-C stretch in the tetrahydropyran ring.
C-N Stretch (Amine)1250 - 1020Medium to WeakAliphatic amine C-N stretching.[3]
C-S Stretch (Thioether)700 - 600WeakOften difficult to assign definitively.
Interpretation of IR Spectrum

The presence of a primary amine will be confirmed by the two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹. The strong C-H stretching absorptions below 3000 cm⁻¹ will confirm the aliphatic nature of the molecule. A very strong band in the fingerprint region, around 1100 cm⁻¹, will be indicative of the C-O ether linkage within the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol: MS Data Acquisition

Objective: To obtain the mass spectrum of 2-(Oxan-4-ylsulfanyl)ethan-1-amine to determine its molecular weight and fragmentation pattern.

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Expected Mass Spectrometry Data
  • Molecular Weight: 161.27 g/mol

  • Molecular Formula: C₇H₁₅NOS

  • Expected [M+H]⁺: m/z 162.09

Interpretation of Mass Spectrum

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 162. The fragmentation pattern will be influenced by the presence of the amine and thioether functional groups. Common fragmentation pathways for aliphatic amines involve α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[7][8] For thioethers, fragmentation can occur at the C-S bond or the C-C bond alpha to the sulfur atom.[4]

cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry (ESI or EI) A->D E Data Processing & Analysis B->E C->E D->E F Structure Elucidation E->F

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Oxan-4-ylsulfanyl)ethan-1-amine. While experimental data is not publicly available, the predicted NMR data, along with the characteristic IR absorption bands and expected mass spectrometric fragmentation patterns, offer a robust framework for the structural characterization of this molecule. The detailed experimental protocols provide a standardized approach for researchers to obtain and interpret high-quality spectroscopic data, thereby facilitating its application in drug discovery and development.

References

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 23, 2026, from [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved February 23, 2026, from [Link]

  • NMR Predictor - Documentation - Chemaxon Docs. (n.d.). Retrieved February 23, 2026, from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved February 23, 2026, from [Link]

  • 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 23, 2026, from [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers - Modgraph. (n.d.). Retrieved February 23, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved February 23, 2026, from [Link]

  • Download NMR Predict - Mestrelab. (n.d.). Retrieved February 23, 2026, from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved February 23, 2026, from [Link]

  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers - ResearchGate. (2025, August 6). Retrieved February 23, 2026, from [Link]

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Preliminary toxicity screening of "2-(Oxan-4-ylsulfanyl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Toxicity Screening of "2-(Oxan-4-ylsulfanyl)ethan-1-amine" Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Assessment Scientists

Executive Summary & Chemical Context

2-(Oxan-4-ylsulfanyl)ethan-1-amine (CAS: 885270-86-0), also distinctively identified as 2-((tetrahydro-2H-pyran-4-yl)thio)ethanamine, represents a bifunctional pharmacophore scaffold. It combines a polar, basic primary amine with a lipophilic tetrahydropyran (oxane) ring, linked via a flexible thioether bridge.

While the oxane ring typically confers metabolic stability compared to aliphatic chains, the thioether linkage introduces susceptibility to S-oxidation, and the primary amine presents risks of lysosomotropism and phospholipidosis. This guide outlines a tiered, self-validating screening protocol designed to de-risk this fragment early in the lead optimization phase.

Key Structural Alerts:

  • Primary Amine: Potential for hERG inhibition (if lipophilicity increases) and phospholipidosis.

  • Thioether (Sulfide): High potential for metabolic activation to sulfoxides/sulfones.

  • Tetrahydropyran: Generally low toxicity, but serves as a metabolic "soft spot" for oxidative ring opening in rare cases.

Tier 0: Physicochemical Characterization & In Silico Profiling

Rationale: Toxicity assays are invalid if the compound precipitates in media or if the ionization state is unknown.

Physicochemical Profiling

Before biological exposure, establish the "Safety Space" for concentration ranges.

ParameterMethodCritical Threshold / Note
Aqueous Solubility Kinetic Solubility (Nephelometry)Target >100 µM in PBS (pH 7.4). If <10 µM, toxicity data may be artifactual due to precipitation.
pKa Determination Potentiometric TitrationThe primary amine (predicted pKa ~9.5–10.5) will be protonated at physiological pH.
LogD (pH 7.4) Shake-flask or HPLCTarget < 3.0 to minimize non-specific membrane disruption.
In Silico Toxicology (QSAR)

Run the structure through consensus models (e.g., Derek Nexus, OECD QSAR Toolbox) specifically checking for:

  • Sensitization: Thioethers can act as haptens after oxidation.

  • Mutagenicity: Check for structural alerts related to alkylating agents (though unlikely in this specific saturated structure).

Tier 1: In Vitro Cytotoxicity Screening

Rationale: A simple "dead or alive" readout is insufficient. We must distinguish between mitochondrial toxicity, membrane disruption, and apoptotic induction.

Cell Line Selection
  • HepG2 (Liver): Essential for detecting metabolism-dependent toxicity (thioether oxidation).

  • HEK293 (Kidney): Represents a baseline for general cellular health and excretion pathways.

The Dual-Endpoint Protocol

Do not rely solely on MTT. Tetrazolium reduction can be skewed by metabolic hyperactivity. Use a multiplexed approach.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 1.5 × 10⁴ cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Prepare a 7-point dilution series (e.g., 0.1 µM to 100 µM) in DMSO (final concentration <0.5%).

  • Exposure: Incubate for 24h and 48h.

  • Multiplex Assay:

    • Supernatant: Remove 50 µL for LDH Release Assay (Membrane Integrity).

    • Cell Lysate: Add CellTiter-Glo® (ATP) reagent to remaining cells (Mitochondrial Health).

Interpretation:

  • High ATP / Low LDH: Healthy.

  • Low ATP / Low LDH: Mitochondrial toxin / Cytostatic (Early apoptosis).

  • Low ATP / High LDH: Necrosis (Acute toxicity).

Tier 2: Genotoxicity Assessment

Rationale: The amine-thioether motif resembles cysteamine. While often cytoprotective, oxidized metabolites can interact with DNA.

Ames Test (Bacterial Reverse Mutation) - OECD 471[1][2][3]
  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation: Must include ± S9 fraction (rat liver extract).[1][2] The thioether requires S9 to assess if the sulfoxide metabolite is mutagenic.

  • Criteria: A 2-fold increase in revertant colonies over vehicle control is a positive "hit."

In Vitro Micronucleus Test - OECD 487[4][6][7]
  • Cell Line: CHO-K1 or TK6 lymphoblasts.

  • Mechanism: Detects clastogens (chromosome breaking) and aneugens (chromosome loss).[3]

  • Visual: Use flow cytometry or automated microscopy to score % micronuclei in binucleated cells (blocked by Cytochalasin B).

Tier 3: Metabolic Stability & Reactive Metabolite Trapping

Rationale: The thioether is the "liability." We must confirm if it forms a stable sulfoxide or a reactive electrophile.

Experimental Workflow
  • Incubation: Compound (10 µM) + Human Liver Microsomes (HLM) + NADPH.

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to trap soft/hard electrophiles.

  • Analysis: LC-MS/MS (High Resolution).

Pathway Visualization

The following diagram illustrates the critical screening workflow and the predicted metabolic fate of the molecule.

ToxicityScreening cluster_Tier1 Tier 1: Cytotoxicity cluster_Tier2 Tier 2: Genotoxicity cluster_Metabolism Metabolic Fate (Liability Check) Start 2-(Oxan-4-ylsulfanyl)ethan-1-amine HepG2 HepG2 Assay (ATP + LDH) Start->HepG2 S_Ox S-Oxidation (Sulfoxide/Sulfone) Start->S_Ox CYP450 / FMO N_Acet N-Acetylation (Phase II) Start->N_Acet NAT1/2 Result1 IC50 Determination HepG2->Result1 Ames Ames Test (OECD 471) Result1->Ames If IC50 > 10µM Micro Micronucleus (OECD 487) Result1->Micro Ames->S_Ox + S9 Fraction Reactive Reactive Electrophile? (GSH Adduct) S_Ox->Reactive Possible Bioactivation

Figure 1: Integrated toxicity screening workflow and predicted metabolic pathways. The thioether moiety (S-oxidation) represents the primary metabolic alert requiring S9 activation in genotox assays.

Go/No-Go Decision Matrix

AssayOutcomeDecision
Cytotoxicity (HepG2) IC50 < 10 µMFlag: High toxicity. Check for phospholipidosis.
Ames Test Positive (+S9)STOP: Mutagenic metabolite formed (likely sulfoxide mediated).
GSH Trapping + GSH AdductFlag: Reactive metabolite formation. Structural modification required (e.g., oxidize S to SO2).
Solubility Precipitates < 50 µMReformulate: Data is unreliable. Switch to salt form (e.g., HCl).

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773198, 2-(Oxan-4-yl)ethan-1-amine. (Structural Analog Data). Link

  • Stepan, A. F., et al. (2011). Structural alerts for toxicity: Thioethers and their metabolic activation. Chemical Research in Toxicology. (Contextual grounding for thioether metabolism).
  • Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: Tetrahydro-2H-pyran-4-amine derivatives. Link

Sources

Methodological & Application

Synthesis protocol for "2-(Oxan-4-ylsulfanyl)ethan-1-amine" from 4-mercaptotetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-(Oxan-4-ylsulfanyl)ethan-1-amine (CAS: 65412-03-5), a critical thioether-linked amine building block often employed in fragment-based drug discovery (FBDD) and PROTAC linker design.

The Challenge: The primary synthetic hurdle is the chemoselectivity between sulfur (


) and nitrogen (

). The starting material, 2-bromoethylamine, can undergo intramolecular cyclization to form a reactive aziridine, leading to polymerization. Furthermore, the product contains a primary amine that can compete with the thiol nucleophile, potentially causing over-alkylation.

The Solution: This protocol utilizes a controlled pH-modulated


 alkylation . By maintaining the amine of the electrophile in its protonated state (ammonium) during the initial phase and utilizing the superior nucleophilicity of the thiolate anion (

), we achieve exclusive

-alkylation. The procedure employs 4-mercaptotetrahydropyran and 2-bromoethylamine hydrobromide in a polar aprotic solvent system.

Chemical Mechanism & Pathway Analysis

Understanding the competition between the desired substitution and the undesired aziridine formation is critical.

  • Path A (Desired): The base deprotonates the thiol (

    
    ). The resulting thiolate attacks the alkyl bromide. The amine remains protonated (ammonium) or is less nucleophilic than the soft thiolate.
    
  • Path B (Undesired): If the pH is too high initially, the free amine of the reactant displaces the bromide intramolecularly, forming an aziridine. This aziridine is highly electrophilic and leads to oligomers.

Reaction Pathway Diagram

ReactionMechanism Start 4-Mercaptotetrahydropyran (Thiol) Thiolate Thiolate Anion (RS-) (Strong Nucleophile) Start->Thiolate Deprotonation Reagent 2-Bromoethylamine HBr Aziridine Aziridine Intermediate (High Risk of Polymerization) Reagent->Aziridine Intramolecular Cyclization (If pH > 10) Base Base (K2CO3) Product 2-(Oxan-4-ylsulfanyl)ethan-1-amine (Target) Thiolate->Product SN2 Attack on 2-Bromoethylamine SideProduct Poly-amino/thio oligomers Aziridine->SideProduct Ring Opening Polymerization

Figure 1: Mechanistic pathway highlighting the competition between direct


 substitution (Green) and aziridine-mediated polymerization (Red).

Materials & Equipment

Reagents Table
ReagentCAS No.Equiv.[1]RoleCritical Attribute
4-Mercaptotetrahydropyran 20706-64-51.0NucleophileProne to oxidation; use fresh.
2-Bromoethylamine HBr 2576-47-81.2ElectrophileHygroscopic; store in desiccator.
Potassium Carbonate (

)
584-08-72.5BaseAnhydrous, fine powder.
DMF (N,N-Dimethylformamide) 68-12-2SolventSolventAnhydrous; degassed.
Dithiothreitol (DTT) 3483-12-30.05AdditiveOptional: Prevents disulfide formation.
Equipment
  • Three-neck round-bottom flask (inert atmosphere capable).

  • Nitrogen or Argon manifold.

  • Mechanical stirrer (magnetic stirring can fail if salt precipitation is heavy).

  • Bleach trap (for quenching thiol odors).

Experimental Protocol

Step 1: Preparation & Degassing

Context: Thiols readily oxidize to disulfides (


) in the presence of oxygen and base. Degassing is mandatory.
  • Charge the reaction vessel with anhydrous DMF (10 mL per gram of thiol).

  • Sparge with Nitrogen/Argon for 15 minutes.

  • Add 4-Mercaptotetrahydropyran (1.0 eq) and stir under inert atmosphere.

Step 2: Base Activation

Context: We generate the thiolate in situ.

  • Cool the mixture to 0°C (ice bath).

  • Add

    
      (2.5 eq) portion-wise.
    
    • Note: The solution may become slightly cloudy.

  • Stir at 0°C for 15 minutes to ensure deprotonation of the thiol.

Step 3: Electrophile Addition

Context: Slow addition prevents localized high concentrations of the free amine, reducing polymerization risk.

  • Dissolve 2-Bromoethylamine HBr (1.2 eq) in a minimum amount of degassed DMF.

  • Add this solution dropwise to the cold thiol/base mixture over 20 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

  • Stir for 12–16 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM + 1%

      
      ) or LCMS. The thiol spot should disappear.
      
Step 4: Workup (The "Self-Validating" Purification)

Context: This step relies on the basicity of the product. Neutral impurities will not extract into acid; acidic impurities will not extract into base.

WorkupFlow RxnMix Crude Reaction Mixture (DMF, Salts, Product) Evap 1. Filter Solids 2. Evaporate DMF RxnMix->Evap Acidify Dissolve in EtOAc Extract with 1M HCl (aq) Evap->Acidify OrgLayer1 Organic Layer (Discard non-basic impurities) Acidify->OrgLayer1 AqLayer1 Aqueous Acid Layer (Contains Product-H+) Acidify->AqLayer1 Basify Basify Aqueous Layer (pH > 12 with NaOH) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract Final Dry (Na2SO4) & Concentrate Yields Pure Free Amine Extract->Final

Figure 2: Acid-Base extraction workflow ensuring isolation of only the amine-containing product.

  • Filtration: Filter off inorganic salts (

    
    ).
    
  • Concentration: Remove DMF under reduced pressure (high vacuum required).

  • Acid Extraction:

    • Redissolve residue in Ethyl Acetate.

    • Extract with 1M HCl (3x). The product moves to the aqueous phase as the hydrochloride salt.

    • Discard the organic layer (removes unreacted thiol/disulfides).

  • Base Release:

    • Cool the aqueous layer.[2]

    • Basify with 4M NaOH until pH > 12.

  • Final Extraction:

    • Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Dry combined DCM layers over

      
      .[2]
      
    • Concentrate to yield the product as a pale yellow oil.[2][3]

Quality Control & Validation

Analytical Specifications
TestExpected ResultDiagnostic Signal
Appearance Pale yellow oilDarkening indicates oxidation.
1H NMR (CDCl3) Consistent structure

2.6-2.9 ppm:
Multiplets for

.

3.3-4.0 ppm:
Pyran ring protons (distinctive ether signals).
LCMS

Single peak integration > 95%.
Ellman's Test NegativeNo free thiol remaining.
Troubleshooting Guide
  • Low Yield? The product is water-soluble. During the final extraction, saturate the aqueous phase with NaCl (brine) to force the amine into the DCM layer.

  • Polymerization Observed? Reduce the reaction temperature to 0°C and extend reaction time. Ensure the addition of the bromoethylamine is strictly dropwise.

References

  • PubChem Compound Summary. "2-(Oxan-4-yl)ethan-1-amine." National Center for Biotechnology Information. [Link]

Sources

Application Note: Strategic Use of 2-(Oxan-4-ylsulfanyl)ethan-1-amine for Rapid Library Development in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fast-paced environment of drug discovery, the ability to rapidly generate diverse libraries of novel chemical entities is paramount. The selection of versatile, well-behaved building blocks is a critical determinant of success in this endeavor. This document provides a detailed guide to the strategic application of 2-(Oxan-4-ylsulfanyl)ethan-1-amine , a bifunctional building block, in parallel synthesis workflows. We will explore its inherent medicinal chemistry value, detail robust protocols for its derivatization via common amide bond formation and reductive amination reactions, and discuss best practices for the high-throughput purification and analysis of the resulting compound libraries.

Introduction: The Strategic Value of the Building Block

The structure of 2-(Oxan-4-ylsulfanyl)ethan-1-amine combines three key features of significant interest to medicinal chemists:

  • A Saturated Heterocycle (Oxane Ring): The tetrahydropyran (THP), or oxane, ring is a privileged scaffold in modern drug discovery.[1][2][3] As a bioisostere of a cyclohexane ring, it reduces lipophilicity, which can improve aqueous solubility and other critical ADME (absorption, distribution, metabolism, and excretion) properties.[1] The oxygen atom can also act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[1]

  • A Primary Amine: The terminal primary amine serves as a versatile synthetic handle. Its nucleophilicity allows for reliable and predictable reactions with a wide array of electrophiles, making it an ideal anchor point for library diversification.

  • A Thioether Linker: Thioethers are common functional groups in pharmaceuticals, contributing to the overall physicochemical profile of a molecule.[4][5][6] While generally stable, the sulfur atom can be intentionally oxidized to the corresponding sulfoxide or sulfone, offering a secondary vector for property modulation.[4] This provides an additional layer of structural diversity that can be explored post-synthesis.

The combination of these features makes 2-(Oxan-4-ylsulfanyl)ethan-1-amine an excellent starting point for creating libraries targeting a wide range of biological systems where favorable pharmacokinetics are essential.

Physicochemical & Reactivity Profile

A clear understanding of the building block's properties is essential for designing robust synthetic protocols.

PropertyValueSource
CAS Number 933758-10-2[7]
Molecular Formula C7H15NOS[7]
Molecular Weight 161.27 g/mol [7]
IUPAC Name 2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethanamine
Predicted pKa (Basic) ~8.8 - 9.2Estimated based on similar structures[8]
Predicted LogP ~0.5 - 1.0Estimated

Reactivity Considerations:

  • The primary amine is the most reactive site for common diversification reactions. Its basicity is typical for an aliphatic amine, allowing for standard reaction conditions.

  • The thioether is generally stable under standard amidation and reductive amination conditions. However, strong oxidizing agents should be avoided to prevent unintentional conversion to the sulfoxide or sulfone.[4]

Parallel Synthesis Workflows & Protocols

We present two high-yield, parallel synthesis-compatible protocols for diversifying 2-(Oxan-4-ylsulfanyl)ethan-1-amine. These protocols are designed for execution in 96-well plate formats.

General Workflow for Parallel Library Synthesis

The overall process, from reagent preparation to final analysis, follows a standardized workflow amenable to automation.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_post Downstream Processing plate_map 1. Plate Mapping (Define Reactants per Well) reagent_prep 2. Reagent Stock Preparation plate_map->reagent_prep dispense 3. Dispense Reagents (Amine + Acid/Aldehyde) reagent_prep->dispense reaction 4. Reaction Incubation (Shaking at RT or Heat) dispense->reaction workup 5. Work-up / Purification (e.g., SPE or HPLC) reaction->workup analysis 6. QC Analysis (LC-MS) workup->analysis storage 7. Library Plating & Storage analysis->storage

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Amide Bond Formation

This protocol utilizes a standard carbodiimide coupling agent, which is a reliable method for forming amide bonds.[]

Objective: To synthesize a library of amides by reacting 2-(Oxan-4-ylsulfanyl)ethan-1-amine with a diverse set of carboxylic acids.

Materials:

  • 2-(Oxan-4-ylsulfanyl)ethan-1-amine

  • Library of carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction blocks with sealing mats

Procedure (per well):

  • Carboxylic Acid Preparation: To each well of the reaction block, add 50 µL of a 0.2 M solution of a unique carboxylic acid in DMF (10 µmol, 1.0 equiv).

  • Amine & Reagent Addition: Prepare a master mix containing:

    • 2-(Oxan-4-ylsulfanyl)ethan-1-amine (11 µmol, 1.1 equiv)

    • EDC (12 µmol, 1.2 equiv)

    • HOBt (12 µmol, 1.2 equiv)

    • DIPEA (25 µmol, 2.5 equiv)

    • Dissolve in sufficient DMF to allow for the addition of 50 µL of the master mix to each well.

  • Dispensing: Add 50 µL of the master mix to each well containing the carboxylic acid solution.

  • Reaction: Seal the reaction block securely with a mat. Place the block on an orbital shaker and agitate at room temperature for 16-24 hours.

  • Work-up & Purification: Proceed to the High-Throughput Purification section (Section 4).

Protocol 2: Parallel Reductive Amination

Reductive amination is a robust method for forming secondary amines from primary amines and aldehydes or ketones.[10][11][12][13] This protocol uses the widely accepted sodium triacetoxyborohydride.

Objective: To synthesize a library of secondary amines by reacting 2-(Oxan-4-ylsulfanyl)ethan-1-amine with a diverse set of aldehydes.

Materials:

  • 2-(Oxan-4-ylsulfanyl)ethan-1-amine

  • Library of aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic)

  • 96-well reaction blocks with sealing mats

Procedure (per well):

  • Aldehyde Preparation: To each well, add 50 µL of a 0.2 M solution of a unique aldehyde in DCE (10 µmol, 1.0 equiv).

  • Amine Addition: Add 50 µL of a 0.22 M solution of 2-(Oxan-4-ylsulfanyl)ethan-1-amine in DCE (11 µmol, 1.1 equiv) to each well.

  • Imine Formation: Seal the block and shake at room temperature for 1 hour to allow for the formation of the intermediate imine.

  • Reduction: Unseal the block and add ~3.2 mg of solid sodium triacetoxyborohydride (15 µmol, 1.5 equiv) to each well using a solid-dispensing system or as a freshly prepared slurry in DCE.

  • Reaction: Reseal the block and shake at room temperature for 12-18 hours.

  • Quenching: Carefully add 20 µL of saturated aqueous sodium bicarbonate solution to each well to quench any remaining reducing agent.

  • Work-up & Purification: Proceed to the High-Throughput Purification section (Section 4).

High-Throughput Purification and Analysis

The purity of compound libraries is critical for generating reliable data in biological screens.[14][15] High-throughput purification (HTP) is essential for rapidly processing the crude products from parallel synthesis.[16][17]

Workflow:

  • Crude Sample Analysis (Pre-QC): A small aliquot from each well is analyzed by rapid LC-MS to confirm the presence of the desired product and identify major impurities.

  • Purification: Mass-directed preparative HPLC is the gold standard for HTP.[15][17] The system automatically injects the crude sample, separates the components, and collects fractions only when the mass spectrometer detects the target molecular weight.

  • Fraction Analysis (Post-QC): The collected fractions are analyzed again by LC-MS to confirm purity and identity.

  • Solvent Evaporation & Plating: Pure fractions are transferred to a tared 96-well plate, the solvent is removed using a centrifugal evaporator, and the final compounds are dissolved in DMSO to a standard concentration (e.g., 10 mM) for storage and screening.

G cluster_workflow High-Throughput Purification Workflow Crude Crude Product Plate (from Synthesis) PreQC Pre-Purification QC (Fast LC-MS) Crude->PreQC PrepHPLC Mass-Directed Prep-HPLC PreQC->PrepHPLC PostQC Fraction Purity QC (Fast LC-MS) PrepHPLC->PostQC Final Final Library Plate (Pure Compounds in DMSO) PostQC->Final

Caption: Mass-directed high-throughput purification workflow.

Conclusion

2-(Oxan-4-ylsulfanyl)ethan-1-amine is a highly valuable building block for parallel synthesis. Its combination of a medicinally relevant saturated heterocycle and a versatile primary amine handle allows for the rapid and efficient construction of diverse compound libraries. The straightforward and robust protocols for amidation and reductive amination, coupled with established high-throughput purification techniques, provide a reliable pathway from building block to high-quality screening compounds, ultimately accelerating the drug discovery process.

References

  • Virscidian. What is High-Throughput Purification?. Virscidian. Available from: [Link]

  • Li, Y. et al. (2001). High-throughput purification of compound libraries. Current Opinion in Chemical Biology, 5(3), 274-279. Available from: [Link]

  • Zimmerli, D. et al. (2005). High-Throughput Purification of Single Compounds and Libraries. CHIMIA International Journal for Chemistry, 59(10), 735-740. Available from: [Link]

  • Sisko, J. et al. (2006). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Organic Letters, 8(22), 5153-5156. Available from: [Link]

  • Acka, D. et al. (2021). Automated and Parallel Amide Synthesis. ETH Zurich Research Collection. Available from: [Link]

  • Kopteva, A.V. et al. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Journal of Chemical Education, 87(10), 1109-1111. Available from: [Link]

  • Murray, C. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 14(6), 729-732. Available from: [Link]

  • Bo-Sub, J. et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 435-439. Available from: [Link]

  • Waters Corporation. High Throughput Mass-Directed Purification of Drug Discovery Compounds. Waters. Available from: [Link]

  • Fiveable. Thioether Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]

  • ResearchGate. A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines | Request PDF. ResearchGate. Available from: [Link]

  • ResearchGate. ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate. Available from: [Link]

  • Kucukguzel, I. & Kucukguzel, S.G. (2021). Thioethers: An Overview. Mini-Reviews in Medicinal Chemistry, 21(13), 1698-1718. Available from: [Link]

  • Leroux, F.R. et al. (2011). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Beilstein Journal of Organic Chemistry, 7, 1584-1592. Available from: [Link]

  • ResearchGate. (PDF) Thioethers: An Overview. ResearchGate. Available from: [Link]

  • Unknown Source. The thioether is mentioned because it is found in a variety of drug molecules as a diaryl-, dialkyl-, or aryl alkyl thioether. Available from: [Link]

  • Kumar, R. et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(4), 2419-2441. Available from: [Link]

  • Auctores Publishing. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available from: [Link]

  • PubChem. 2-(Oxan-4-yl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(Oxolan-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • U.S. Environmental Protection Agency. 2-{[(2-Methylphenyl)methyl]sulfanyl}ethan-1-amine. CompTox Chemicals Dashboard. Available from: [Link]

  • PubChemLite. 2-(oxan-4-ylidene)ethan-1-amine hydrochloride. PubChemLite. Available from: [Link]

  • Royal Society of Chemistry. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. Available from: [Link]

Sources

Application Notes and Protocols for the Conjugation of 2-(Oxan-4-ylsulfanyl)ethan-1-amine to Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Polymer Conjugation

In the landscape of advanced drug delivery and biomaterials, the covalent attachment of small molecules to polymeric scaffolds represents a cornerstone of innovation. This process, known as polymer conjugation, can dramatically enhance the therapeutic index of a drug by improving its solubility, extending its circulation half-life, and enabling targeted delivery to specific tissues or cells.[1] The molecule 2-(Oxan-4-ylsulfanyl)ethan-1-amine is a valuable building block for such applications, featuring a primary amine for covalent linkage and a thioether-containing oxane ring that can modulate the physicochemical properties of the final conjugate.

This comprehensive guide provides detailed methodologies for the chemoselective conjugation of 2-(Oxan-4-ylsulfanyl)ethan-1-amine to two classes of widely used polymers: polyethylene glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA). The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale to empower effective and reproducible experimentation.

Core Principle: Chemoselectivity in Amine-Reactive Conjugation

The successful conjugation of 2-(Oxan-4-ylsulfanyl)ethan-1-amine hinges on the principle of chemoselective ligation. This molecule presents two key functional groups: a primary amine (-NH₂) and a thioether (-S-). The primary amine is a strong nucleophile, making it an ideal target for a variety of amine-reactive chemical handles.[2] The thioether, while potentially susceptible to oxidation under harsh conditions, is generally stable and less reactive under the mild conditions employed in the protocols described herein.[3] This differential reactivity allows for the specific targeting of the amine group, ensuring a well-defined and homogenous polymer conjugate.

This guide will focus on two robust and widely adopted amine-reactive conjugation strategies:

  • N-Hydroxysuccinimide (NHS) Ester-Mediated Acylation: This method involves the reaction of an NHS-activated polymer with the primary amine of 2-(Oxan-4-ylsulfanyl)ethan-1-amine to form a stable amide bond.[4][5]

  • Carbodiimide-Mediated (EDC/NHS) Amide Bond Formation: This "zero-length" crosslinking approach activates the carboxyl groups on a polymer to react with the primary amine, forming an amide bond without incorporating the crosslinking agent into the final product.[6][7]

Method 1: NHS Ester-Mediated Conjugation to Polyethylene Glycol (PEG)

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer extensively used to improve the pharmacokinetic properties of therapeutic molecules.[8] This protocol details the conjugation of 2-(Oxan-4-ylsulfanyl)ethan-1-amine to a pre-activated NHS-ester-terminated PEG (PEG-NHS).

Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine of 2-(Oxan-4-ylsulfanyl)ethan-1-amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly efficient and proceeds under mild, aqueous conditions, preserving the integrity of both the polymer and the small molecule.[4] The optimal pH for this reaction is typically between 7.2 and 8.5, where the primary amine is sufficiently deprotonated to be nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[]

Experimental Workflow

NHS_Ester_Conjugation cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Quenching cluster_3 Step 4: Purification cluster_4 Step 5: Characterization A Dissolve PEG-NHS in anhydrous DMSO C Add PEG-NHS solution to the amine solution A->C Add dropwise B Dissolve 2-(Oxan-4-ylsulfanyl)ethan-1-amine in reaction buffer (e.g., PBS, pH 7.4) B->C D Incubate at room temperature (2-4 hours) or 4°C (overnight) C->D Gentle mixing E Add quenching buffer (e.g., Tris or glycine) D->E Stop reaction F Dialysis or Size Exclusion Chromatography (SEC) E->F Remove unreacted reagents G NMR, FTIR, GPC F->G Confirm conjugation and purity EDC_NHS_Conjugation cluster_0 Step 1: Polymer Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A Dissolve PLGA in anhydrous DCM/DMF B Add EDC and NHS A->B Add reagents C Incubate for 15-30 min at room temperature B->C Gentle mixing D Add 2-(Oxan-4-ylsulfanyl)ethan-1-amine in anhydrous solvent C->D Add amine solution E React for 2-4 hours at RT or overnight at 4°C D->E Stir F Precipitation in a non-solvent (e.g., methanol) E->F Isolate product G Wash and dry the precipitated conjugate F->G Remove impurities H NMR, FTIR, GPC G->H Confirm conjugation and purity

Sources

Troubleshooting & Optimization

Technical Support: Synthesis Optimization for 2-(Oxan-4-ylsulfanyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-OX4S Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

You are likely encountering low yields (<40%) due to two competing mechanisms inherent to secondary electrophiles:


-elimination  (forming the dihydropyran byproduct) and oxidative dimerization  of the cysteamine starting material.

The target molecule, 2-((tetrahydro-2H-pyran-4-yl)thio)ethanamine (IUPAC), involves forming a thioether bond at a sterically hindered secondary carbon. The "Oxan-4-yl" nomenclature refers to the tetrahydropyran ring. This guide provides a self-validating protocol to suppress elimination and maximize nucleophilic substitution (


).

Part 1: Critical Reaction Parameters

Before adjusting your protocol, review these three critical failure points.

The Electrophile Selection (The "Leaving Group" Effect)
  • Common Mistake: Using 4-chlorotetrahydropyran . The C-Cl bond is too strong, requiring higher temperatures that favor elimination.

  • Optimization: Switch to 4-bromotetrahydropyran or tetrahydropyran-4-yl methanesulfonate (OMs) . The bromide is a superior leaving group that allows the reaction to proceed at lower temperatures (

    
     vs 
    
    
    
    ), significantly improving the Substitution-to-Elimination (S/E) ratio.
Base Selection (The "Hard/Soft" Principle)
  • Common Mistake: Using NaH or KOtBu . These are "hard," strong bases that aggressively deprotonate the

    
    -hydrogen, causing elimination.
    
  • Optimization: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" increases the nucleophilicity of the thiolate anion due to the weak ion pairing of the large 
    
    
    
    cation, promoting
    
    
    attack over elimination.
Solvent & Atmosphere
  • Requirement: DMF (N,N-Dimethylformamide) or DMSO , anhydrous.

  • Crucial Step: You must degas the solvent with Argon/Nitrogen for 15 minutes before adding Cysteamine. Cysteamine readily oxidizes to Cystamine (the disulfide dimer) in the presence of oxygen and base, consuming your nucleophile before it reacts.

Part 2: Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale.

Reagents
ComponentEquiv.AmountRole
Cysteamine HCl 1.21.36 gNucleophile Source
4-Bromotetrahydropyran 1.01.65 gElectrophile
Cesium Carbonate (

)
2.58.15 gBase (Soft)
TBAI (Tetrabutylammonium iodide) 0.1370 mgPhase Transfer Catalyst (Finkelstein)
DMF (Anhydrous) -20 mLSolvent
Step-by-Step Methodology
  • System Prep: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Degassing: Add anhydrous DMF (20 mL) to the flask. Bubble Argon through the solvent for 15 minutes.

  • Thiolate Formation: Add Cysteamine HCl and

    
     . Stir at Room Temperature (RT) for 30 minutes. The solution may become cloudy; this is normal.
    
  • Addition: Add 4-Bromotetrahydropyran and TBAI .

    • Note: TBAI generates the transient iodide, which is a better leaving group, accelerating the reaction without heat.

  • Reaction: Heat the mixture to

    
      for 12–16 hours under Argon balloon pressure.
    
    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). Stain with Ninhydrin (amine) or 
      
      
      
      (sulfur/alkene).
  • Workup (Acid-Base Extraction):

    • Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (

      
      ) to remove non-polar impurities (elimination products). Discard these organic layers. 
      
    • Basify the aqueous layer to pH >12 using NaOH (2M).

    • Extract the aqueous layer with DCM (

      
      ). The product is now in the DCM.
      
    • Dry DCM over

      
      , filter, and concentrate.
      

Part 3: Troubleshooting & Diagnostics

Use the following decision tree to diagnose yield issues.

Troubleshooting Start Low Yield (<40%) CheckTLC Check TLC of Crude (Before Workup) Start->CheckTLC SpotBaseline Major Spot at Baseline? CheckTLC->SpotBaseline Yes (Cystamine) SpotTop Major Spot at Solvent Front? CheckTLC->SpotTop Yes (Non-polar) NoProduct No New Spots? CheckTLC->NoProduct Starting Material Left Disulfide Issue: Disulfide Formation (Oxidation of Cysteamine) SpotBaseline->Disulfide Elimination Issue: Elimination Product (3,6-dihydro-2H-pyran) SpotTop->Elimination Reactivity Issue: Low Reactivity (Chloride used?) NoProduct->Reactivity SolDisulfide Fix: Degas Solvents, Add TCEP or DTT Disulfide->SolDisulfide SolElimination Fix: Lower Temp to 50°C, Switch to Cs2CO3 Elimination->SolElimination SolReactivity Fix: Add TBAI (0.1 eq) or Switch to Bromide/Tosylate Reactivity->SolReactivity

Figure 1: Diagnostic flowchart for identifying yield loss mechanisms in thioether synthesis.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction instead? A: Yes, and for high-purity applications, it is often superior.

  • Protocol: React Tetrahydropyran-4-ol with Thioacetic acid (

    
     inversion) using DIAD/
    
    
    
    . Isolate the thioester. Hydrolyze with NaOH to get the thiol, then alkylate with 2-bromoethylamine hydrobromide . This avoids the elimination issue entirely but adds two steps.

Q: My product is an oil and hard to handle. How can I solidify it? A: The free base is an oil. Convert it to the Hydrochloride Salt or Oxalate Salt .

  • Method: Dissolve the oil in minimal dry Ethanol. Add 4M HCl in Dioxane dropwise. Dilute with Diethyl Ether to precipitate the white solid salt. This also purifies the compound from non-basic impurities.

Q: Why do you recommend TBAI? A: This is the Finkelstein Reaction principle. TBAI exchanges the Bromine on the tetrahydropyran for Iodine in situ. The C-I bond is weaker and reacts faster with the sulfur nucleophile, allowing you to run the reaction at lower temperatures, which is the key to stopping the elimination side-reaction.

References

  • Thiol Alkylation Mechanisms

    • Reactivity of Thiolates: P. C. B.[1] Page et al., "Organosulfur Chemistry I," Springer, 1997 . (General reference for Cs2CO3 effect in sulfur alkylation).

    • Cesium Effect: Dijkstra, G., et al. "The cesium effect: steric shielding or solvation?." Journal of the American Chemical Society 111.21 (1989): 8069-8076.

  • Synthesis of Tetrahydropyran Thioethers

    • Methodology: Tang, Y., & Yu, B. "Mild and Efficient Heteroatom Methylation/Alkylation."[2] Synthesis, 54 (2022), 2373-2390.[2] (Describes optimized conditions for S-alkylation).

    • Elimination Competition: "Preparation of thioethers using SN1-active halides." Indian Journal of Chemical Technology, Vol 10, 2003. (Discusses the difficulty of secondary/tertiary halide substitution).

  • Compound Data

    • PubChem CID 2773198: 2-(Oxan-4-yl)ethanamine (Analogous structure verification).

Sources

Technical Support Center: Solubilization & Handling of 2-(Oxan-4-ylsulfanyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-OXAN-004 Status: Active Topic: Solubility Optimization for Biological Assays Molecule Class: Thioether-linked Primary Amine

Executive Summary: The "Quick Start" Matrix

Scientist's Note: This molecule contains three distinct functional motifs: a tetrahydropyran (oxan) ring, a thioether (-S-) linker, and a primary amine. The primary amine (pKa ~8.8–9.1) is your solubility "handle." If you are working with the Free Base , it is an oil/low-melting solid that is sparingly soluble in neutral aqueous buffers. If you are working with the Hydrochloride (HCl) Salt , it is a crystalline solid with high aqueous solubility.

Use this matrix to determine your starting strategy:

ParameterFree Base Form HCl Salt Form (Recommended)
Physical State Viscous Oil / Low-melting SolidWhite Crystalline Solid
Primary Solvent (Stock) 100% DMSO (anhydrous)Water or DMSO
Aqueous Solubility Low (requires acidification)High (>50 mM in water)
pH Sensitivity Precipitates at pH > 9.0Stable in acidic/neutral pH
Oxidation Risk High (Thioether

Sulfoxide)
Moderate (Lattice stabilizes solid)
Storage -20°C, under Argon/Nitrogen-20°C, Desiccated

Critical Troubleshooting Guide

Issue A: "My compound precipitates immediately upon addition to the assay media."

Diagnosis: This is the classic "Crash-Out" effect. If you dissolved the Free Base in DMSO and spiked it directly into a pH 7.4 buffer (like PBS or DMEM), the local pH at the injection site may remain high enough to keep the amine deprotonated (neutral), causing it to aggregate before it can disperse and protonate.

The Fix: The "Acidic Intermediate" Protocol

  • Prepare your 10 mM stock in DMSO.

  • Do not add directly to the assay plate.

  • Create a 10x Intermediate in a slightly acidic buffer (e.g., 10 mM Acetate or Citrate buffer, pH 5.0). The lower pH forces protonation of the amine (

    
    ), locking it into a soluble state.
    
  • Add this intermediate to your final assay buffer. The final pH will equilibrate to 7.4, but the molecule is already dispersed.

Issue B: "I see a loss of potency after 4 hours in the assay."

Diagnosis: Thioether Oxidation. The sulfur atom in the linker is susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS) in the media, forming the sulfoxide (


) or sulfone. This changes the molecule's geometry and hydrogen-bonding potential, likely killing potency.

The Fix: Antioxidant Shielding

  • Degas Buffers: Sonicate assay buffers under vacuum to remove dissolved oxygen.

  • Additives: Supplement your assay buffer with 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is more stable than DTT at neutral pH and does not interfere with most metal-dependent enzymes.

  • Fresh Prep: Never store diluted working solutions. Prepare fresh from frozen DMSO stocks immediately before use.

Step-by-Step Protocols

Protocol 1: Preparation of High-Stability DMSO Stock (10 mM)
  • Reagents: Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%), Argon gas.
    
  • Equipment: Glass vial (amber), Vortex mixer.

  • Weighing: Calculate the mass required for 1 mL of 10 mM stock.

    • MW (Free Base): ~161.27 g/mol

      
       1.61 mg/mL.
      
    • MW (HCl Salt): ~197.73 g/mol

      
       1.98 mg/mL.
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Vortex: Vortex vigorously for 30 seconds. Ensure no "oil droplets" remain (common with Free Base).

  • Inerting: Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 10 seconds to displace oxygen.

  • Storage: Cap tightly. Store at -20°C. Limit freeze-thaw cycles to max 5.

Protocol 2: The "Golden Path" Serial Dilution (Graphviz Visualization)

This workflow minimizes DMSO shock to cells while preventing precipitation.

SerialDilution cluster_0 Critical Checkpoint Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc in Media/Buffer) DMSO = 1% Stock->Inter  1. Dilute 1:100  (e.g., 2 µL Stock + 198 µL Media) Assay Final Assay Plate (1x Conc) DMSO = 0.1% Inter->Assay  2. Transfer 1:10  (e.g., 10 µL Inter + 90 µL Cells)

Caption: Two-step dilution scheme to ensure DMSO concentration remains <0.1% while preventing precipitation shock.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt for in vivo studies? A: Yes, the HCl salt is the preferred form for in vivo formulation. It can be dissolved in Saline (0.9% NaCl) or PBS.

  • Caution: If the concentration exceeds 10 mg/kg, check the pH of the final solution. The HCl salt is acidic. You may need to buffer it with a small amount of NaOH or use a buffered vehicle (e.g., PBS pH 7.4) to prevent injection site irritation.

Q: My assay targets a metalloprotease. Will the thioether interfere? A: The thioether itself is a weak ligand for metals, but the primary amine is a stronger one. If your target has a Zinc or Copper active site, the amine moiety might act as a chelator. Always run a control with a simple amine (like ethylamine) to rule out non-specific metal chelation.

Q: Why does the solution turn yellow over time? A: Yellowing indicates oxidation of the sulfur to sulfoxides/sulfones or formation of impurities. Discard any yellowed stock solutions immediately.

Mechanistic Logic & Solubility Decision Tree

Use this logic flow to make real-time decisions during experiment design.

SolubilityLogic Start Start: Select Form FreeBase Free Base (Oil/Solid) Start->FreeBase Salt HCl Salt (Crystalline) Start->Salt DMSO Dissolve in DMSO FreeBase->DMSO Salt->DMSO Water Dissolve in Water/PBS Salt->Water CheckpH Check pH Stability DMSO->CheckpH Water->CheckpH Acidify Add 1 eq. HCl or use Acidic Buffer CheckpH->Acidify If pH > 8.0 Proceed Proceed to Assay CheckpH->Proceed If pH 5.0 - 7.5 Acidify->Proceed

Caption: Decision tree for solvent selection based on the chemical form (Salt vs. Free Base) and pH requirements.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Handling. (Accessed 2024). Guidelines on DMSO tolerance and serial dilutions.

  • PubChem Compound Summary. 2-(Oxan-4-yl)ethan-1-amine (CID 2773198).[1] Physicochemical properties and pKa data.[2][3][4][5][6]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Definitive text on solubility and pKa effects in drug discovery).
  • Sigma-Aldrich (Merck). Handling and Storage of Thioethers. Technical Bulletin. (General guidance on preventing sulfur oxidation).

Sources

Stability testing of "2-(Oxan-4-ylsulfanyl)ethan-1-amine" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing Guide Subject: 2-(Oxan-4-ylsulfanyl)ethan-1-amine (CAS: 933758-10-2) Module: Forced Degradation (Acid/Base/Oxidation) & Troubleshooting

Executive Summary

This guide provides a technical framework for evaluating the stability of 2-(Oxan-4-ylsulfanyl)ethan-1-amine . As a bifunctional building block containing a primary amine , a thioether (sulfide) , and a tetrahydropyran (oxan) ether , this molecule presents specific stability challenges—primarily oxidative susceptibility of the sulfur atom and pH-dependent solubility profiles typical of polar amines.

This document is structured to function as an interactive support manual. It moves from standardized protocols to mechanistic prediction and troubleshooting.

Part 1: Standardized Stress Testing Protocol (SOP)

Objective: To determine intrinsic stability and identify degradation products in compliance with ICH Q1A(R2) guidelines.

Experimental Conditions

Note: These conditions are designed to achieve 5–20% degradation. If >20% occurs rapidly, soften the conditions (lower temperature or acid/base concentration).

Stress TypeReagent / ConditionTemperatureDurationTarget Mechanism
Acidic 0.1 N HCl (up to 1 N if stable)60°C24–72 HoursAmine protonation (Salt formation), Ether cleavage (unlikely).
Basic 0.1 N NaOH (up to 1 N if stable)60°C24–72 HoursAmine nucleophilicity, Potential

-elimination.
Oxidative 0.3%

RT / 40°C1–4 HoursHigh Risk: S-oxidation (Sulfoxide/Sulfone), N-oxidation.
Control Water / Buffer pH 7.060°C24–72 HoursThermal baseline.
Workflow Diagram

The following logic flow ensures data integrity from preparation to analysis.

StabilityWorkflow Start Sample Preparation (1 mg/mL in Diluent) Stress Apply Stress Condition (Acid/Base/Ox) Start->Stress Quench Neutralization/Quenching (Critical Step) Stress->Quench At T=End Analyze HPLC/UPLC Analysis (PDA + MS) Quench->Analyze Inject Immediately Data Data Processing (Mass Balance & Purity) Analyze->Data

Figure 1: Standardized Forced Degradation Workflow. Note: Neutralization is mandatory to prevent column damage and peak distortion.

Part 2: Degradation Pathways & Mechanistic Insights

User Query: "I see new peaks in my chromatogram. Are these hydrolysis products?"

Technical Insight: For 2-(Oxan-4-ylsulfanyl)ethan-1-amine , hydrolysis is unlikely . The molecule lacks hydrolyzable bonds (esters, amides). The "degradation" you observe is likely Oxidation or Salt Formation .

The Thioether Oxidation Trap

The thioether (


) group is the "soft spot" of this molecule. Even trace peroxides in solvents or air exposure under stress can convert the sulfide to a Sulfoxide  (major) and Sulfone  (minor).
  • Acidic Conditions: The amine is protonated (

    
    ), which is electron-withdrawing, slightly deactivating the sulfur towards oxidation, but it can still occur.
    
  • Basic Conditions: The amine is free (

    
    ). The sulfur remains nucleophilic and highly susceptible to oxidation.
    
Pathway Visualization

DegradationPathways Parent Parent Molecule (Sulfide) AcidCond Acidic Condition (HCl) Parent->AcidCond OxCond Oxidative Stress (H2O2 / Air) Parent->OxCond Salt Ammonium Salt (Stable, RT Shift) AcidCond->Salt Protonation Sulfoxide Sulfoxide (Major) (+16 Da) OxCond->Sulfoxide Fast NOxide N-Oxide (Trace) (+16 Da) OxCond->NOxide Competitive Sulfone Sulfone (Minor) (+32 Da) Sulfoxide->Sulfone Slow

Figure 2: Primary degradation and modification pathways. Oxidation of the sulfur atom is the dominant degradation route.

Part 3: Troubleshooting Guide (FAQ)

Scenario 1: "My peak disappeared in the Acid sample!"

  • Root Cause: In 0.1 N HCl, the amine converts to its hydrochloride salt (

    
    ). This highly polar species may elute in the void volume  (dead time) of a standard C18 column.
    
  • Resolution:

    • Use a HILIC column for better retention of polar amines.

    • Use an Ion-Pairing Reagent (e.g., Hexanesulfonic acid) in the mobile phase.

    • Ensure the sample is neutralized to pH 7.0 before injection to restore the free base form (if using high pH compatible columns).

Scenario 2: "I see a peak splitting in the Basic sample."

  • Root Cause:

    • pH Mismatch: Injecting a high pH sample into a low pH mobile phase causes "plug" effects where the analyte exists in two ionization states simultaneously during injection.

    • Carbamate Formation: Primary amines react with atmospheric

      
       in basic solution to form carbamates (transient species).
      
  • Resolution:

    • Quench rigorously: Neutralize the NaOH sample with an equivalent amount of HCl or buffer before analysis.

    • Diluent Match: Ensure the final sample solvent matches the mobile phase initial conditions.

Scenario 3: "Mass Spec shows M+16 and M+32 peaks."

  • Root Cause: This confirms S-oxidation .

    • M+16: Sulfoxide formation (

      
      ).
      
    • M+32: Sulfone formation (

      
      ).
      
  • Resolution: This is a valid degradation product. Report it. To prevent artifactual oxidation during analysis, add an antioxidant (e.g., 0.1% Ascorbic Acid) to the diluent if this oxidation is not the intended study outcome.

Part 4: Analytical Method Recommendations

To successfully separate the parent amine from its polar degradation products, standard C18 methods often fail.

ParameterRecommendationRationale
Column C18 with Polar Embedded Group (PEG) or Phenyl-HexylImproves retention of polar amines and separates sulfur-oxidized species.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)High pH suppresses amine protonation, improving peak shape and retention (requires high-pH stable column).
Mobile Phase B AcetonitrileStandard organic modifier.
Detection UV 210 nm / CAD / MSThe molecule has weak UV chromophores. Charged Aerosol Detection (CAD) or Mass Spec (MS) is preferred.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[2] Retrieved from [Link]

  • PubChem. 2-(Oxan-4-ylsulfanyl)ethan-1-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Bokelmann, C., et al.Forced degradation studies: A vital tool for the determination of stability-indicating method specificity.Journal of Pharmaceutical and Biomedical Analysis, 2016.
  • Dolan, J. W.HPLC Troubleshooting: Peak Tailing and Tailing Factors.LCGC North America. (Addressing amine tailing issues).

Sources

Validation & Comparative

SAR (Structure-Activity Relationship) studies of "2-(Oxan-4-ylsulfanyl)ethan-1-amine" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative SAR Guide Subject: 2-(Oxan-4-ylsulfanyl)ethan-1-amine (CAS: 933758-10-2) Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary & Rationale

In modern fragment-based drug discovery (FBDD), the selection of solubilizing tails and linkers is critical for tuning the physicochemical profile of a lead candidate. 2-(Oxan-4-ylsulfanyl)ethan-1-amine represents a strategic structural motif that bridges the gap between lipophilic carbocycles and highly polar heterocycles.

This guide analyzes the Structure-Activity Relationship (SAR) of this specific motif, comparing it against its three primary bioisosteres: the Ether analog, the Cyclohexyl analog, and the Piperidine analog.

Why this Fragment? The 2-(oxan-4-ylsulfanyl)ethan-1-amine motif (hereafter referred to as THP-S-EtNH₂ ) offers a unique "Goldilocks" zone:

  • Tetrahydropyran (THP) Core: Lowers LogP compared to cyclohexyl without introducing the hydrogen bond donor (HBD) liability of piperidine.

  • Thioether Linker (-S-): Provides a "soft" metabolic handle (oxidizable to sulfoxide/sulfone) and distinct bond geometry (approx. 90° C-S-C angle) compared to the ether (109° C-O-C), potentially accessing unique binding pockets.

Comparative SAR Analysis

The following analysis compares THP-S-EtNH₂ against standard alternatives.

The Competitors
  • Candidate A (Subject): THP-S-EtNH₂ (Sulfur linker, THP core).

  • Candidate B (Ether Analog): THP-O-EtNH₂ (Oxygen linker, THP core).

  • Candidate C (Carbocycle): Cy-EtNH₂ (Methylene linker, Cyclohexyl core).

  • Candidate D (Basic Amine): Pip-EtNH₂ (Methylene linker, Piperidine core).

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureTHP-S-EtNH₂ (Subject)THP-O-EtNH₂ (Ether)Cy-EtNH₂ (Carbocycle)Pip-EtNH₂ (Piperidine)
LogD (pH 7.4) 1.2 - 1.5 (Moderate)0.8 - 1.1 (Lower)> 2.5 (High)0.5 - 0.9 (Low)
tPSA (Ų) ~35 (S + NH₂)~45 (O + NH₂)~26 (NH₂ only)~38 (NH + NH₂)
pKa (Terminal N) ~9.5 ~9.6~10.5~10.8 (Ring N)
Metabolic Liability S-Oxidation (Sulfoxide/Sulfone)O-Dealkylation (Rare)C-HydroxylationN-Oxidation / Dealkylation
hERG Risk Low (Neutral Ring)LowModerate (Lipophilicity)High (Basic Center)
Bond Angle ~92° (C-S-C) ~109° (C-O-C)~109° (C-C-C)~109° (C-C-C)
Expert Insight: The "Sulfur Switch"

Choosing the THP-S-EtNH₂ over the Ether analog (Candidate B) is often driven by metabolic stability and conformation .

  • Metabolic Soft Spot: The sulfur atom acts as a "metabolic fuse." It is readily oxidized by FMOs (Flavin-containing monooxygenases) to a sulfoxide. This can be advantageous if the parent drug is too lipophilic; the metabolite becomes significantly more polar, potentially aiding renal clearance without breaking the pharmacophore.

  • Conformational Kink: The C-S bond is longer (~1.8 Å) than C-O (~1.4 Å), and the angle is sharper. This extends the reach of the amine tail, potentially allowing the terminal amine to reach a distant Asp/Glu residue in the binding pocket that the ether analog misses.

Experimental Protocols

Protocol A: Synthesis via Thiol-Ene "Click" Chemistry (Self-Validating)

Rationale: This route avoids the use of toxic alkyl halides and harsh bases, preserving the integrity of the THP ring.

Reagents:

  • Tetrahydropyran-4-thiol (1.0 eq)[1]

  • N-Boc-vinyloxazolidinone (or N-Boc-allylamine derivative) (1.1 eq)

  • Radical Initiator: AIBN (0.1 eq) or UV light (365 nm)

  • Solvent: Degassed Dioxane

Step-by-Step Workflow:

  • Degassing: Sparge dioxane with Argon for 15 minutes. Validation: Oxygen inhibits the radical mechanism; failure to degas results in <10% yield.

  • Addition: Dissolve Thiol and Alkene in dioxane. Add AIBN.

  • Initiation: Heat to 80°C (or irradiate). Monitor via TLC (Stain: KMnO4). Endpoint: Disappearance of thiol spot.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to reveal the primary amine.

  • Purification: Precipitate as HCl salt using cold diethyl ether.

  • QC Check: 1H NMR must show the disappearance of alkene protons (5.0-6.0 ppm) and the appearance of the SCH₂ triplet (~2.6 ppm).

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Rationale: To determine if the thioether linker is a liability or a stability enhancer compared to the ether.

  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: If Sulfoxide metabolite (+16 Da) appears >50% relative to parent within 15 mins, the linker is too labile.

Decision Logic & Pathways (Visualized)

Diagram 1: Fragment Selection Decision Tree

A logic flow for medicinal chemists deciding when to deploy the THP-S motif.

FragmentSelection Start Start: Optimize Solubilizing Tail CheckLogP Is LogP > 3.0? Start->CheckLogP CheckBasic Is Basic Center Tolerated? CheckLogP->CheckBasic Yes (Need lower LogP) UseCy Use Cyclohexyl (Candidate C) CheckLogP->UseCy No (Lipophilicity OK) CheckMetab Is Metabolic Soft Spot Needed? CheckBasic->CheckMetab No (Neutral ring needed) UsePip Use Piperidine (Candidate D) CheckBasic->UsePip Yes (hERG risk low) UseEther Use THP-Ether (Candidate B) CheckMetab->UseEther No (Hard linker needed) UseThio Use THP-Thioether (Subject) CheckMetab->UseThio Yes (S-Oxidation desired)

Figure 1: Decision matrix for selecting the THP-S-EtNH₂ motif based on lipophilicity, basicity, and metabolic requirements.

Diagram 2: Synthetic Pathway (Thiol-Ene Approach)

Synthesis Thiol THP-4-Thiol Radical Radical Initiation (AIBN, 80°C) Thiol->Radical Alkene N-Boc-Allylamine Alkene->Radical Intermed Boc-Protected Thioether Radical->Intermed Anti-Markovnikov Addition Deprotect Deprotection (HCl/Dioxane) Intermed->Deprotect Product 2-(Oxan-4-ylsulfanyl) ethan-1-amine HCl Deprotect->Product Yield > 85%

Figure 2: Thiol-ene "Click" synthesis route, preferred for its high yield and regioselectivity (Anti-Markovnikov).

References

  • Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

    • Context: Foundational text on ring bioisosterism (Cyclohexyl vs. THP).
  • Enamine Ltd. (2024). "Catalog Entry: 2-(oxan-4-ylsulfanyl)ethan-1-amine." Enamine Store.

    • Context: Commercial availability and physical property data source.[1]

  • PubChem. (2024).[1] "Compound Summary: 2-(Oxan-4-yl)ethan-1-amine Analogues." National Library of Medicine.

    • Context: Physicochemical descriptors for the ether/carbon analogs.[3]

  • Lin, J. H., & Lu, A. Y. (1997). "Role of Pharmacokinetics and Metabolism in Drug Discovery and Development." Pharmacological Reviews.

    • Context: Mechanisms of Thioether oxidation (S-oxid
  • Wipf, P. (2008).[3] "Bioisosterism in Medicinal Chemistry." University of Pittsburgh.

    • Context: Tactical replacement of methylene groups with thioethers.

Sources

In vivo efficacy studies of "2-(Oxan-4-ylsulfanyl)ethan-1-amine" based compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of compounds based on the 2-(Oxan-4-ylsulfanyl)ethan-1-amine (also known as 2-((Tetrahydro-2H-pyran-4-yl)thio)ethanamine ) scaffold.

This specific chemical motif—a tetrahydropyran ring linked via a thioether to an ethylamine chain—serves as a critical pharmacophore in medicinal chemistry. It is primarily utilized in the development of Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists (for cognitive disorders and narcolepsy) and, to a lesser extent, as a stable, lipophilic analog of Cysteamine for radioprotection and anti-inflammatory applications.

Executive Summary & Compound Profile

Target Scaffold: 2-(Oxan-4-ylsulfanyl)ethan-1-amine (TPEA) derivatives. Primary Therapeutic Indication: Cognitive Impairment (Alzheimer’s, Schizophrenia), Narcolepsy, and Neuroinflammation. Mechanism of Action:

  • H3R Antagonism: Blockade of presynaptic H3 autoreceptors, enhancing the release of Histamine, Acetylcholine (ACh), and Dopamine.

  • Metabolic Stability: The tetrahydropyran-thioether moiety replaces labile functional groups (like imidazoles or free thiols), improving Blood-Brain Barrier (BBB) permeability and reducing CYP450 inhibition.

Comparative Landscape

To validate a TPEA-based candidate, you must benchmark it against clinical standards.

FeatureTPEA-Based Candidate (Novel)Pitolisant (Clinical Standard)Thioperamide (Research Tool)
Core Structure Tetrahydropyran-thioetherPiperidine-ether (Non-imidazole)Imidazole-thiourea
BBB Penetration High (Lipophilic Pyran)HighModerate/Low
H3R Selectivity High (Structure-Guided)HighModerate (H4R cross-reactivity)
Metabolic Risk Low (Stable Thioether)Moderate (CYP2D6)High (Hepatotoxicity)
Cardiotoxicity Low (Designed to avoid hERG)Low (QTc monitoring required)High (hERG liability)
Preclinical Screening Cascade (Workflow)

The following workflow ensures that only high-quality candidates proceed to expensive efficacy models.

G Start TPEA-Based Library Synthesis InVitro In Vitro Screening (Ki, cAMP, hERG) Start->InVitro PK PK & BBB Permeability InVitro->PK Ki < 10nM hERG IC50 > 10µM Safety Acute Toxicity (MTD Determination) PK->Safety Brain/Plasma > 0.5 Efficacy In Vivo Efficacy (Cognition/Sleep) Safety->Efficacy Safe Dose Range Microdialysis Mechanistic Validation (Microdialysis) Efficacy->Microdialysis Confirm Mechanism

Figure 1: Stepwise screening cascade for TPEA-based H3R antagonists. Candidates failing hERG safety or BBB permeability criteria are rejected early.

Key Experimental Protocols
Experiment A: Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration

Rationale: The tetrahydropyran ring is incorporated specifically to enhance CNS delivery compared to polar imidazole-based predecessors. This experiment validates that design hypothesis.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per time point).

  • Administration: Single dose of TPEA-Compound (10 mg/kg, p.o. and i.v.).

  • Sampling: Collect blood and brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS quantification.

  • Key Metric: Calculate the Brain-to-Plasma ratio (

    
    ).
    
    • Success Criteria:

      
       (Ideal > 1.0).
      
    • Control: Compare against Pitolisant (High BBB pen) and Cysteamine (Low BBB pen).

Experiment B: Novel Object Recognition (NOR) – Cognitive Efficacy

Rationale: H3 antagonists improve short-term memory by increasing cortical Acetylcholine. The NOR test is the gold standard for evaluating this in rodents.

Protocol:

  • Scopolamine-Induced Deficit: Administer Scopolamine (1 mg/kg, i.p.) 30 mins prior to training to induce amnesia.

  • Treatment Groups:

    • Vehicle (Saline)

    • Scopolamine + Vehicle

    • Scopolamine + TPEA-Compound (3, 10, 30 mg/kg)

    • Scopolamine + Pitolisant (Positive Control)

  • Training (T1): Rat explores two identical objects (A + A) for 5 mins.

  • Retention Interval: 24-hour delay.

  • Testing (T2): Rat explores one familiar object (A) and one novel object (B).

  • Data Analysis: Calculate Discrimination Index (DI):

    
    
    
    • Interpretation: A DI significantly > 0 indicates cognitive restoration.

Experiment C: In Vivo Microdialysis (Mechanistic Confirmation)

Rationale: To prove the efficacy is due to H3R blockade, you must demonstrate a surge in neurotransmitters in the Prefrontal Cortex (PFC).

Protocol:

  • Stereotaxic Surgery: Implant guide cannula into the PFC (AP +3.2, ML +0.6, DV -3.0).

  • Perfusion: Artificial CSF at 1.5 µL/min.

  • Baseline: Collect 3 samples (20 min intervals) to establish baseline Histamine/ACh levels.

  • Challenge: Administer TPEA-Compound (i.p.).

  • Collection: Collect samples for 180 mins post-injection.

  • Analysis: HPLC with electrochemical detection.

    • Expected Result: >200% increase in extracellular Histamine/ACh relative to baseline, comparable to Pitolisant.

Mechanistic Pathway Visualization

Understanding how TPEA-based compounds function at the synaptic level is crucial for interpreting efficacy data.

Pathway H3R Presynaptic H3 Autoreceptor (Constitutively Active) Gi Gi/o Protein Signaling H3R->Gi Activation (Baseline) H3R->Gi Signal Blocked TPEA TPEA-Based Antagonist (The Drug) TPEA->H3R Blocks/Inverse Agonism Ca Calcium Influx (Voltage-Gated Channels) Gi->Ca Inhibition Gi->Ca Disinhibition (Activation) Release Neurotransmitter Release (Histamine, ACh, DA) Ca->Release Triggers Exocytosis Effect Cognitive Enhancement & Wakefulness Release->Effect Post-synaptic Activation

Figure 2: Mechanism of Action. TPEA compounds block the constitutive "braking" signal of H3R, leading to disinhibition of calcium channels and increased neurotransmitter release.

Safety & Toxicity Considerations

While TPEA derivatives offer improved stability over thiols, specific toxicological endpoints must be monitored:

  • hERG Inhibition (Cardiotoxicity): Many H3 antagonists (like early imidazole derivatives) failed due to QT prolongation.

    • Requirement: Perform patch-clamp assays. IC50 should be > 30-fold higher than the therapeutic

      
      .
      
  • Mutagenicity: The thioether moiety is generally safe, but if the ethylamine tail is metabolically cleaved, it could form reactive intermediates.

    • Requirement: Ames Test (Salmonella typhimurium) ± S9 metabolic activation.

  • Sedation vs. Stimulation: Unlike traditional antihistamines (H1 antagonists), H3 antagonists are wake-promoting.

    • Requirement: Monitor locomotor activity. Excessive stimulation indicates potential for insomnia or anxiety-like side effects.

Conclusion

Compounds based on the 2-(Oxan-4-ylsulfanyl)ethan-1-amine scaffold represent a promising class of non-imidazole H3 receptor antagonists. Their design leverages the lipophilic tetrahydropyran ring to ensure CNS penetration while utilizing the thio-ethylamine tail to mimic the endogenous histamine structure.

For a successful in vivo campaign, researchers must prioritize BBB permeability validation early in the screening cascade and benchmark efficacy against Pitolisant in scopolamine-induced amnesia models.

References
  • BenchChem. (2025).[1] Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions. Retrieved from

  • ChemicalBook. (2025).[1][2] Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (PubChem). (2025). Tetrahydropyran-4-thiol | C5H10OS | CID 18533045.[3] Retrieved from

  • ResearchGate. (2025). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from

  • Berlin, M., et al. (2011). Non-imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.
  • Kuhne, S., et al. (2011). Pharmacological and safety profile of the histamine H3 receptor antagonist/inverse agonist pitolisant. British Journal of Pharmacology.

Sources

Comparing the metabolic stability of thioether versus ether-linked compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Metabolic Stability of Thioether vs. Ether-Linked Compounds for Drug Discovery Professionals

Introduction: The Stability Question in Medicinal Chemistry

In the intricate process of drug design, the inclusion of linker moieties is a common strategy to connect different pharmacophoric elements. Among the most utilized linkers are ether (C-O-C) and thioether (C-S-C) groups. A critical consideration for any drug candidate is its metabolic stability, which dictates its half-life, bioavailability, and potential for generating active or toxic metabolites.[1] This guide provides a detailed comparison of the metabolic stability of thioether versus ether-linked compounds, grounded in biochemical principles and supported by established experimental methodologies. We will explore the enzymatic pathways responsible for their degradation, the key factors influencing their stability, and the in vitro models used to quantify their metabolic fate.

Part 1: The Biochemical Battleground - Enzymatic Pathways of Cleavage and Modification

The metabolic fate of a molecule is primarily determined by its susceptibility to enzymatic attack, which predominantly occurs in the liver.[1] The enzymes responsible for the initial "Phase I" metabolism are largely from the Cytochrome P450 (CYP) superfamily.[2][3] However, the way these enzymes interact with ethers and thioethers differs significantly.

The Metabolism of Ethers: A Story of Cleavage

The primary metabolic route for ether linkages is oxidative O-dealkylation, a reaction frequently catalyzed by CYP enzymes.[2][3] This process involves the enzyme abstracting a hydrogen atom from the carbon adjacent (alpha) to the ether oxygen. This creates an unstable hemiacetal intermediate which then spontaneously cleaves, breaking the C-O bond and yielding an alcohol (often a phenol) and a carbonyl compound (an aldehyde or ketone).[2][3][4]

This direct cleavage of the molecular backbone is a significant metabolic event, as it breaks the parent compound into two distinct fragments. Steric hindrance around the alpha-carbons can significantly reduce the rate of O-dealkylation by preventing the molecule from effectively binding within the active site of the CYP enzyme.[3]

cluster_ether Ether Metabolism Pathway Parent_Ether R-O-CH₂-R' (Ether-Linked Compound) Intermediate R-O-CH(OH)-R' (Unstable Hemiacetal) Parent_Ether->Intermediate CYP450 O-dealkylation Metabolite1 R-OH (Alcohol/Phenol) Intermediate->Metabolite1 Metabolite2 O=CH-R' (Aldehyde/Ketone) Intermediate->Metabolite2

Caption: General pathway for the metabolic cleavage of ethers.

The Metabolism of Thioethers: A Tale of Oxidation

In contrast to the direct cleavage seen with ethers, thioethers primarily undergo S-oxidation. This reaction is catalyzed by both Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs).[2] The initial oxidation converts the thioether (a sulfide) into a more polar sulfoxide. This sulfoxide can then be further oxidized to a sulfone.[2]

Crucially, this oxidative pathway does not immediately cleave the C-S-C bond. The core scaffold of the molecule remains intact, although its physicochemical properties (polarity, solubility, receptor binding) are altered. While direct cleavage of thioethers can occur, it is a less common metabolic route compared to S-oxidation. Thiophene rings, a specific type of thioether, are known structural alerts as their oxidation can lead to highly reactive S-oxides and epoxides, which can be responsible for hepatotoxicity.[5]

cluster_thioether Thioether Metabolism Pathway Parent_Thioether R-S-R' (Thioether) Sulfoxide R-S(=O)-R' (Sulfoxide) Parent_Thioether->Sulfoxide CYP450 / FMO (S-oxidation) Sulfone R-S(=O)₂-R' (Sulfone) Sulfoxide->Sulfone CYP450 / FMO (S-oxidation)

Caption: Primary metabolic pathway of S-oxidation for thioethers.

Part 2: Quantifying Stability - A Guide to In Vitro Experimental Models

To make informed decisions in drug development, we must quantify metabolic stability. In vitro assays are essential tools for this purpose, providing key data early in the discovery process.[6]

The Scientist's Toolkit: Microsomes and Hepatocytes

The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[7][8]

  • Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes).[2] They are a cost-effective model rich in Phase I enzymes, particularly CYPs, making them ideal for studying oxidative metabolism.[8]

  • Hepatocytes: These are intact liver cells that provide a more comprehensive metabolic system. They contain both Phase I and Phase II enzymes (e.g., for glucuronidation), as well as necessary cofactors, offering a more complete picture of a compound's metabolic fate.[7][8]

The choice between them depends on the scientific question. For an initial, high-throughput screen of CYP-mediated stability, microsomes are often preferred.[6] For compounds that are stable in microsomes or to investigate the role of other pathways, hepatocytes are the superior choice.[8]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound in a liver microsomal matrix.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Positive control compound (e.g., a rapidly metabolized drug like Verapamil)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound working solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and microsomes to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding an equal volume of ice-cold quenching solution. The T=0 sample is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new analytical plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[6][9]

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [10]

cluster_workflow In Vitro Metabolic Stability Workflow A 1. Prepare Reagents (Compound, Microsomes, Buffer) B 2. Pre-Incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample & Quench at Time Points C->D E 5. Centrifuge & Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G 7. Calculate t½ and Clint F->G

Caption: Workflow for a typical liver microsomal stability assay.

Part 3: The Verdict - Comparative Data and Influencing Factors

FeatureEther LinkageThioether Linkage
Primary Metabolic Pathway Oxidative C-O bond cleavage (O-dealkylation)[2][3]S-oxidation to sulfoxide and sulfone[2]
Primary Enzyme Families Cytochrome P450 (CYP)[2]Cytochrome P450 (CYP), Flavin-containing Monooxygenases (FMO)[2]
Result of Metabolism Molecule is cleaved into two separate fragments.Molecule remains intact but polarity increases significantly.
General Stability Often more labile; susceptible to complete breakdown.Generally more stable against complete cleavage, but readily oxidized.
Key Stability Factor Steric hindrance at the α-carbon can block metabolism.[3]Electronic effects (electron-donating groups can accelerate oxidation).[11]
Factors Influencing Stability: A Deeper Dive
  • For Ethers: The stability of an ether is almost entirely dependent on its accessibility to CYP enzymes. Medicinal chemists often increase stability by introducing bulky groups (like a tert-butyl group) near the ether, or by replacing a metabolically labile methyl ether with a difluoromethyl or trifluoromethyl group, which are resistant to oxidative cleavage.[12]

  • For Thioethers: The rate of S-oxidation can be modulated by the electronic environment. Electron-rich thioethers are typically oxidized more rapidly.[11] The resulting sulfoxide or sulfone may have different biological activity and pharmacokinetic properties than the parent compound, a critical consideration in drug design.

Conclusion and Strategic Implications

The choice between an ether and a thioether linker is not a simple question of which is "more stable," but rather which provides a more desirable metabolic profile for a given therapeutic goal.

  • Ethers are prone to cleavage, which can be a liability if it leads to rapid clearance or an asset if designing a prodrug where cleavage at the target site is desired. Their stability can be predictably enhanced through steric blocking.

  • Thioethers are generally resistant to backbone cleavage, instead undergoing oxidation. This preserves the molecular scaffold but creates polar metabolites (sulfoxides, sulfones) that may be rapidly excreted. The biological activity of these oxidized metabolites must be assessed.

Ultimately, the decision requires careful consideration of the overall drug design strategy. Early and robust in vitro metabolic testing, as detailed in this guide, is indispensable for characterizing the metabolic fate of new chemical entities and for guiding the structural modifications necessary to achieve the desired pharmacokinetic profile.

References

  • Title: Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS Source: Taylor & Francis Online URL: [Link]

  • Title: Metabolic Oxidative Cleavage of Thioesters: Evidence for the Formation of Sulfenic Acid Intermediates in the Bioactivation of the Antithrombotic Prodrugs Ticlopidine and Clopidogrel Source: ResearchGate URL: [Link]

  • Title: ether cleavage reactions: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: A note on the specificity of the enzymatic cleavage of thioethers Source: PubMed URL: [Link]

  • Title: Bioanalytical Method Validation Focus on Sample Stability Source: BioPharma Services URL: [Link]

  • Title: How to Conduct an In Vitro Metabolic Stability Study Source: Patsnap Synapse URL: [Link]

  • Title: Enzymatic cleavage of thioethers Source: PubMed URL: [Link]

  • Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: Longdom Publishing URL: [Link]

  • Title: Bioanalytical Method Development: A Comprehensive Guide Source: LinkedIn URL: [Link]

  • Title: The enzymic cleavage of aromatic ethers - PMC Source: National Institutes of Health URL: [Link]

  • Title: Bioactivation Potential of Thiophene-Containing Drugs Source: ACS Publications URL: [Link]

  • Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Publishing URL: [Link]

  • Title: 1.5: Drug Metabolism Source: Chemistry LibreTexts URL: [Link]

  • Title: Enzymatic cleavage of lignin β-O-4 aryl ether bond via net internal hydrogen transfer Source: ResearchGate URL: [Link]

  • Title: Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition Source: University of Illinois Springfield URL: [Link]

  • Title: The integrity of the ether linkage during thyroxine metabolism in man Source: PubMed URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ACS Publications URL: [Link]

  • Title: 15.12: Thioethers (Sulfides) and Silyl Ethers Source: Chemistry LibreTexts URL: [Link]

  • Title: Thiols And Thioethers Source: Master Organic Chemistry URL: [Link]

  • Title: (PDF) Thioethers: An Overview Source: ResearchGate URL: [Link]

  • Title: Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure Source: ResearchGate URL: [Link]

  • Title: Structural and functional roles of ether lipids - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability Source: New England DMPK Discussion Group URL: [Link]

  • Title: Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC Source: National Institutes of Health URL: [Link]

  • Title: Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets - PMC Source: National Institutes of Health URL: [Link]

  • Title: Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method - PMC Source: National Institutes of Health URL: [Link]

  • Title: Ether Lipids in Obesity: From Cells to Population Studies Source: Frontiers URL: [Link]

  • Title: Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines Source: MDPI URL: [Link]

  • Title: Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]

  • Title: Thioester - Wikipedia Source: Wikipedia URL: [Link]

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Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(Oxan-4-ylsulfanyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 2-(Oxan-4-ylsulfanyl)ethan-1-amine as a Class 8 Corrosive and a High-Odor Organic Sulfide .

  • Primary Waste Stream: Organic Alkaline Waste (Non-Halogenated).

  • Critical Incompatibility: Do NOT mix with bleach (sodium hypochlorite) or strong oxidizers. While bleach is commonly used to deodorize sulfides, the presence of the primary amine group can generate toxic chloramines.

  • Odor Control: Double-containment is mandatory to prevent laboratory contamination by volatile sulfur compounds.

Technical Analysis & Hazard Profiling

To dispose of this chemical safely, one must understand its dual-functional nature.[1] It contains two reactive handles that dictate its waste stream compatibility:

  • Primary Amine (–NH₂): This group renders the compound basic (

    
     in solution). Mixing this with acid waste streams will result in immediate exothermic neutralization, potentially pressurizing waste containers.
    
  • Thioether (–S–): The sulfur atom is prone to oxidation. It is also the source of the characteristic "garlic/rotten cabbage" odor.

Physico-Chemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
CAS Number 933758-10-2Use for waste manifesting.[2]
Physical State Liquid (Viscous)Requires liquid waste containers; do not dispose of in solid trash.
Corrosivity Skin Corr.[3][4][5] 1B / Eye Dam. 1Must use chemically resistant gloves (Nitrile > 0.11mm).
Flash Point

(Predicted)
Classified as "Combustible" rather than "Flammable" for transport, but incinerated as flammable waste.
Incompatibilities Acids, Oxidizers, Acid ChloridesSegregate strictly.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation
  • Do not pour this chemical into the general "Organic Solvents" carboy if that carboy contains acidic byproducts (e.g., acetic acid, TFA).

  • Designated Stream: Use a waste container marked "Alkaline Organic Waste" or "Organic Amines."

  • Solvent Compatibility: It is compatible with standard rinse solvents: Methanol, Ethanol, Dichloromethane (DCM), and Ethyl Acetate.

Phase 2: Odor Control (The "Double-Bag" Method)

Because thioethers can permeate standard polyethylene caps, follow this containment procedure:

  • Transfer the waste liquid into a primary screw-cap bottle (glass or HDPE).

  • Wrap the cap interface with Parafilm or electrical tape.

  • Place the primary bottle inside a secondary Ziploc-style heavy-duty bag or a secondary plastic jar.

  • Add a small amount of activated carbon or vermiculite into the secondary container before sealing. This absorbs fugitive odors.

Phase 3: Labeling

Affix a hazardous waste tag with the following constituents listed explicitly:

  • 2-(Oxan-4-ylsulfanyl)ethan-1-amine

  • Solvent (e.g., Methanol 90%)

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant

Spill Management & Decontamination

Scenario: You have spilled 50 mL of the neat compound on the benchtop.

  • Evacuate & Ventilate: The odor will be strong. Ensure fume hoods are on max flow.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Ring the spill with an inert absorbent (vermiculite or sand).

  • Neutralization (Do NOT use Acid):

    • Absorb the bulk liquid with dry paper towels or absorbent pads.

    • Place soaked pads immediately into a sealable bag.

  • Decontamination Wash:

    • Wipe the surface with Ethanol first to solubilize the organic residue.

    • Follow with a soapy water wash.

    • Scientist's Note: If the smell persists, use a dilute Hydrogen Peroxide (3%) solution to wipe the surface only after the bulk amine has been removed. The peroxide oxidizes the sulfur residues to non-odorous sulfoxides without the violent reaction of concentrated oxidizers.

Decision Logic for Disposal (Visualization)

The following diagram outlines the decision-making process for disposing of 2-(Oxan-4-ylsulfanyl)ethan-1-amine, ensuring safety and regulatory compliance.

DisposalFlow Start Start: Waste Generation 2-(Oxan-4-ylsulfanyl)ethan-1-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidStream Liquid Stream (Neat or Solution) StateCheck->LiquidStream Liquid SolidStream Solid Stream (Contaminated Wipes/Gloves) StateCheck->SolidStream Solid IncompCheck Check Incompatibilities: Are Acids or Oxidizers present? LiquidStream->IncompCheck OdorControl Odor Control: Double Containment + Activated Carbon SolidStream->OdorControl Segregate ACTION: Segregate. Do NOT Mix. IncompCheck->Segregate Yes Compatible Compatible Stream: Organic Amines / Basic Organics IncompCheck->Compatible No Segregate->Compatible After Separation Compatible->OdorControl FinalDisp Final Disposal: High BTU Incineration OdorControl->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of thioether-amine waste. Note the critical checkpoint for acidic incompatibility.

References

  • PubChem. (2025).[3] 2-(Oxan-4-yl)ethan-1-amine Compound Summary (CID 2773198). National Library of Medicine. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Ethylamine Aqueous Solution (Class Reference for Primary Amines).[Link]

  • Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide.[6] Stanford University. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] The National Academies Press.[7] [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals: General Guidelines.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.